AP-238 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

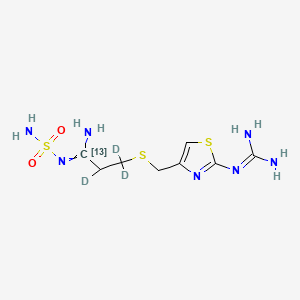

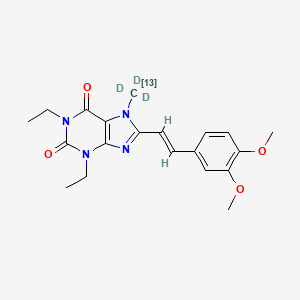

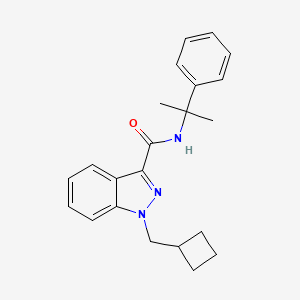

AP-238 (hydrochloride) is a synthetic opioid designer drug that is structurally related to compounds such as azaprocin and bucinnazine. It has a potency comparable to morphine and was first discovered in Italy in the 1960s. it was never marketed and only appeared on the illicit market around 2020. The compound has been detected in various countries, including Slovenia and the USA .

Preparation Methods

The synthesis of AP-238 (hydrochloride) involves the reaction of 1-(2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl)-1-propanone with hydrochloric acid to form the hydrochloride salt. The synthetic route typically includes the following steps:

Formation of the piperazine core: The starting material, 2,6-dimethylpiperazine, is reacted with cinnamyl chloride to form the intermediate compound.

Acylation: The intermediate is then acylated with propionyl chloride to form the final product, 1-(2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl)-1-propanone.

Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

AP-238 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at the piperazine ring or the phenyl group.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are hydroxylated and reduced derivatives of AP-238 (hydrochloride) .

Scientific Research Applications

AP-238 (hydrochloride) is primarily used in scientific research and forensic applications. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic opioids.

Biology: Studied for its interactions with opioid receptors and its effects on biological systems.

Medicine: Investigated for its potential analgesic properties and its pharmacokinetic profile.

Mechanism of Action

AP-238 (hydrochloride) exerts its effects by acting as an agonist at the mu-opioid receptor. This interaction leads to the activation of the receptor and subsequent inhibition of neurotransmitter release, resulting in analgesic effects. The molecular targets involved include the mu-opioid receptor and associated signaling pathways .

Comparison with Similar Compounds

AP-238 (hydrochloride) is similar to other cinnamylpiperazine opioids such as 2-methyl AP-237 and para-methyl AP-237. Compared to these compounds, AP-238 (hydrochloride) has a higher potency, with an EC50 value of 248 nM. it has lower efficacy compared to fentanyl and other novel synthetic opioids .

Similar Compounds

- 2-methyl AP-237

- para-methyl AP-237

- Azaprocin

- Bucinnazine

AP-238 (hydrochloride) stands out due to its unique structural features and its potency as an opioid agonist.

Properties

Molecular Formula |

C18H27ClN2O |

|---|---|

Molecular Weight |

322.9 g/mol |

IUPAC Name |

1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one;hydrochloride |

InChI |

InChI=1S/C18H26N2O.ClH/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17;/h5-11,15-16H,4,12-14H2,1-3H3;1H/b11-8+; |

InChI Key |

MKVRJEWKXNVTIF-YGCVIUNWSA-N |

Isomeric SMILES |

CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C.Cl |

Canonical SMILES |

CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

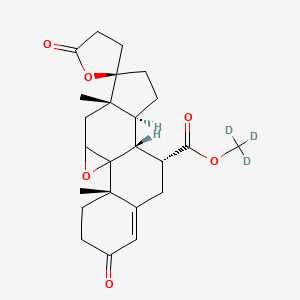

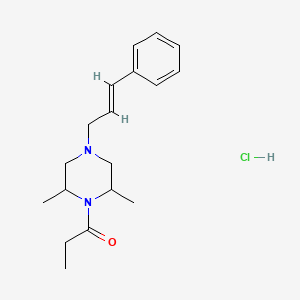

![(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820151.png)

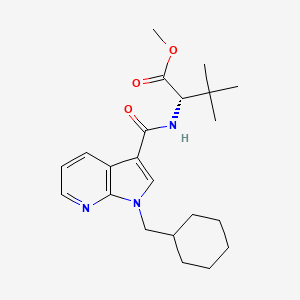

![N1,N4-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]terephthalamide; 4-methylbenzenesulfonic acid](/img/structure/B10820166.png)

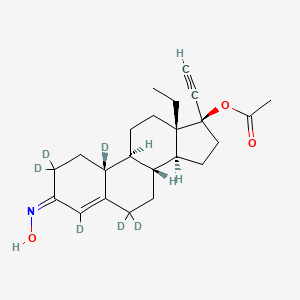

![L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B10820168.png)

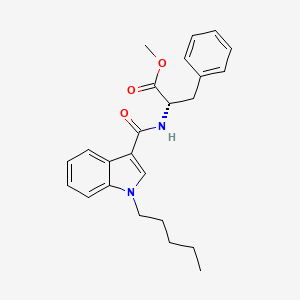

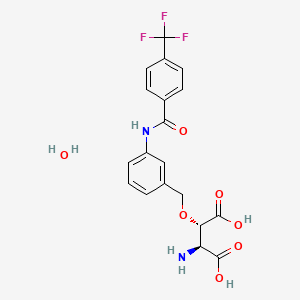

![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)